molecular formula C10H14N2O2 B2906491 2-[(Oxan-2-yl)methoxy]pyrimidine CAS No. 2199133-43-0

2-[(Oxan-2-yl)methoxy]pyrimidine

Cat. No.: B2906491
CAS No.: 2199133-43-0
M. Wt: 194.234
InChI Key: PGBKCIDBNZZABY-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxan-2-ylmethanol, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxan-2-ylmethoxy-pyrimidine derivatives with additional oxygen functionalities.

Scientific Research Applications

2-[(Oxan-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-[(Oxan-2-yl)methoxy]pyridine
  • 2-[(Oxan-2-yl)methoxy]pyrazine
  • 2-[(Oxan-2-yl)methoxy]pyridazine

Comparison: Compared to these similar compounds, 2-[(Oxan-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the oxan-2-ylmethoxy group can also affect the compound’s solubility and stability, making it a valuable scaffold for further chemical modifications.

Properties

IUPAC Name

2-(oxan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-13-9(4-1)8-14-10-11-5-3-6-12-10/h3,5-6,9H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBKCIDBNZZABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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